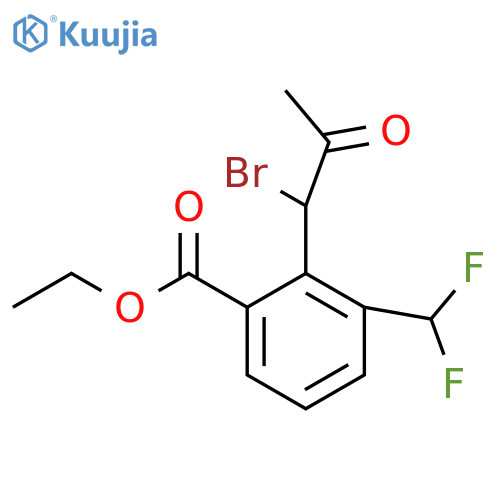

Cas no 1805849-43-7 (Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate)

1805849-43-7 structure

商品名:Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate

CAS番号:1805849-43-7

MF:C13H13BrF2O3

メガワット:335.141330480576

CID:4958486

Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate

-

- インチ: 1S/C13H13BrF2O3/c1-3-19-13(18)9-6-4-5-8(12(15)16)10(9)11(14)7(2)17/h4-6,11-12H,3H2,1-2H3

- InChIKey: VKGOYMRFADVUCU-UHFFFAOYSA-N

- ほほえんだ: BrC(C(C)=O)C1C(C(=O)OCC)=CC=CC=1C(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 336

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 43.4

Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015004258-250mg |

Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate |

1805849-43-7 | 97% | 250mg |

489.60 USD | 2021-06-21 | |

| Alichem | A015004258-1g |

Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate |

1805849-43-7 | 97% | 1g |

1,504.90 USD | 2021-06-21 | |

| Alichem | A015004258-500mg |

Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate |

1805849-43-7 | 97% | 500mg |

855.75 USD | 2021-06-21 |

Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

1805849-43-7 (Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate) 関連製品

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬